

Ethyl 3-chloro-2-fluorobenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **Ethyl 3-chloro-2-fluorobenzoate**

Cat. No.: **B1326290**

[Get Quote](#)

An In-Depth Technical Guide to Ethyl 3-chloro-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of **Ethyl 3-chloro-2-fluorobenzoate**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on providing practical, field-proven insights into its handling, safety, and application in synthetic workflows, aiming to empower researchers in drug discovery and development.

Introduction: A Versatile Halogenated Building Block

Ethyl 3-chloro-2-fluorobenzoate (CAS No. 773135-55-0) is a synthetically valuable aromatic ester. Its structure, featuring both chloro and fluoro substituents on the benzene ring, imparts unique electronic properties and reactivity, making it a sought-after building block in medicinal chemistry and materials science.^[1] The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, all critical parameters in the design of novel therapeutic agents.^[1] This guide will delve into the core

chemical and physical characteristics of this compound, providing a foundational understanding for its effective utilization in complex synthetic pathways.

Chemical Structure and Core Properties

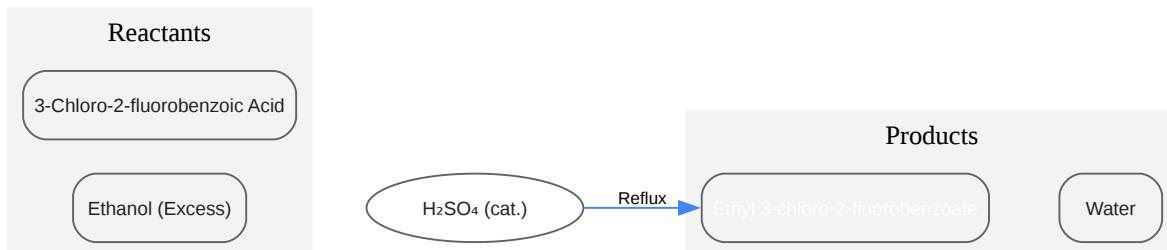
The molecular identity of **Ethyl 3-chloro-2-fluorobenzoate** is defined by its unique arrangement of atoms, which dictates its reactivity and physical characteristics.

Molecular Structure:

Caption: 2D structure of **Ethyl 3-chloro-2-fluorobenzoate**.

Physicochemical Properties Summary:

Property	Value	Source
CAS Number	773135-55-0	[2] [3] [4] [5] [6] [7]
Molecular Formula	C ₉ H ₈ ClFO ₂	[2] [3] [4] [5] [6] [7]
Molecular Weight	202.61 g/mol	[2] [3] [4] [5] [6] [7]
Appearance	White to light yellow crystalline powder (for the parent acid)	[8]
Melting Point	Data not available	
Boiling Point	Data not available	[4]
Solubility	Data not available	
Density	Data not available	


Note: Experimental data for the physical properties of **Ethyl 3-chloro-2-fluorobenzoate** is limited. The appearance is described for the parent carboxylic acid, 3-chloro-2-fluorobenzoic acid.

Synthesis and Purification: A Practical Approach

The most common and industrially scalable method for the preparation of **Ethyl 3-chloro-2-fluorobenzoate** is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-2-

fluorobenzoic acid. This acid-catalyzed reaction with ethanol offers a straightforward route to the desired ester.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Fischer esterification of 3-chloro-2-fluorobenzoic acid.

Experimental Protocol: Fischer Esterification

Causality: The use of excess ethanol serves a dual purpose: it acts as a reactant and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. Sulfuric acid is a highly effective catalyst for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).
- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
- Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).^[9]
- Workup: After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[10]

Self-Validation: The purity of the final product should be assessed by ^1H NMR, ^{13}C NMR, and GC-MS to confirm the structure and identify any residual starting material or byproducts.

Spectroscopic Characterization

While experimental spectra for **Ethyl 3-chloro-2-fluorobenzoate** are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

^1H NMR Spectroscopy (Predicted):

- Aromatic Protons (3H): A complex multiplet pattern is expected in the range of δ 7.0-8.0 ppm due to the coupling of the three aromatic protons with each other and with the fluorine atom.
- Ethyl Group (5H):
 - A quartet at approximately δ 4.4 ppm (2H, $-\text{OCH}_2\text{CH}_3$) resulting from coupling with the adjacent methyl protons.
 - A triplet at approximately δ 1.4 ppm (3H, $-\text{OCH}_2\text{CH}_3$) from coupling with the methylene protons.

^{13}C NMR Spectroscopy (Predicted):

- Carbonyl Carbon: δ ~164-166 ppm.
- Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ ~115-160 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic splitting

patterns and shifts.

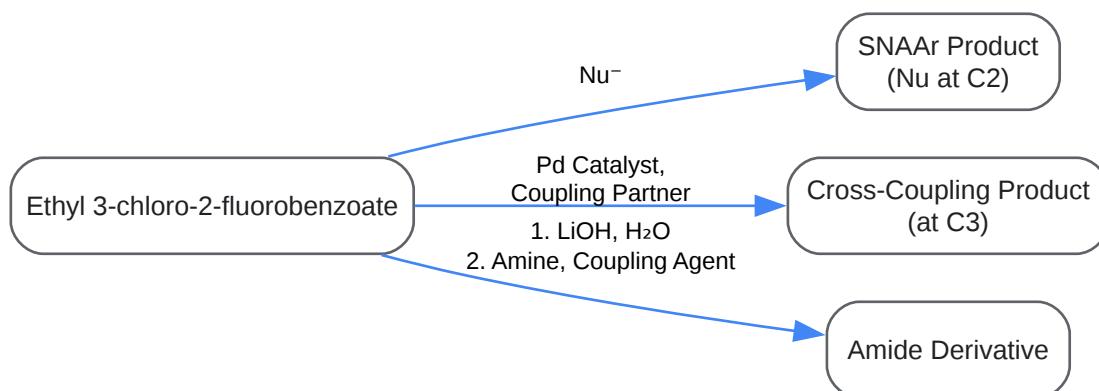
- Ethyl Group:
 - -OCH₂- carbon at δ ~61-62 ppm.
 - -CH₃ carbon at δ ~14 ppm.

FT-IR Spectroscopy (Predicted):

- C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
- C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.
- Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
- C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
- C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted):

- Molecular Ion (M⁺): A peak at m/z = 202, with an M+2 peak at m/z = 204 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom.
- Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 157. Further fragmentation of the aromatic ring is also expected.


Reactivity and Synthetic Applications

Ethyl 3-chloro-2-fluorobenzoate is a versatile intermediate primarily utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[\[11\]](#) The halogen substituents provide sites for further functionalization and modulate the reactivity of the aromatic ring.

- Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the electron-withdrawing ester group, is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles at the C2 position.

- Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
- Ester Hydrolysis and Amidation: The ethyl ester can be readily hydrolyzed to the parent carboxylic acid or converted to amides by reaction with amines, providing further avenues for molecular elaboration.

Illustrative Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: Key transformations of **Ethyl 3-chloro-2-fluorobenzoate**.

Safety, Handling, and Storage

While specific toxicological data for **Ethyl 3-chloro-2-fluorobenzoate** is limited, it is prudent to handle it with the care afforded to other halogenated aromatic compounds.[12][13]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.[12]
- Skin Protection: Wear impervious clothing and chemical-resistant gloves.[12]
- Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[12]

Handling:

- Avoid contact with skin and eyes.[\[1\]](#)[\[14\]](#)
- Avoid inhalation of vapors or dust.[\[1\]](#)
- Use non-sparking tools and handle in an inert atmosphere if necessary.[\[1\]](#)

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[14\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.[\[1\]](#)

Conclusion

Ethyl 3-chloro-2-fluorobenzoate is a valuable and versatile intermediate in modern organic synthesis. Its unique substitution pattern provides multiple avenues for further chemical modification, making it a key component in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. images.thdstatic.com [images.thdstatic.com]
- 2. appchemical.com [appchemical.com]
- 3. echemi.com [echemi.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. chemuniverse.com [chemuniverse.com]

- 7. orgsyn.org [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. globalscientificjournal.com [globalscientificjournal.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 773135-55-0 | MFCD06204525 | Ethyl 3-chloro-2-fluorobenzoate [aaronchem.com]
- 12. echemi.com [echemi.com]
- 13. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Ethyl 3-chloro-2-fluorobenzoate chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1326290#ethyl-3-chloro-2-fluorobenzoate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com